4-(3-Thienyl)butyric acid

Description

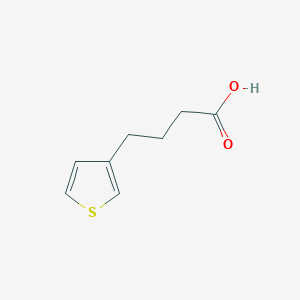

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-3-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c9-8(10)3-1-2-7-4-5-11-6-7/h4-6H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICKSFILIHOSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452942 | |

| Record name | 4-(3-THIENYL)BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505-47-1 | |

| Record name | 4-(3-THIENYL)BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(thiophen-3-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(3-Thienyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(3-Thienyl)butyric acid, a heterocyclic carboxylic acid of interest in various scientific domains, including pharmaceutical research and materials science. This document compiles available data on its fundamental physical characteristics and outlines general experimental methodologies for their determination.

Core Physical Properties

This compound, with the chemical formula C₈H₁₀O₂S, is a butyric acid derivative featuring a thiophene ring at the 3-position.[1][2] Its molecular structure imparts a combination of aromatic and aliphatic characteristics, influencing its physical behavior. The compound is identified by the CAS numbers 1505-47-1 and 88661-07-8.[1][3]

| Property | Value for this compound | Value for 4-(2-Thienyl)butyric acid (for comparison) |

| Molecular Weight | 170.23 g/mol [2] | 170.23 g/mol [4][5] |

| Boiling Point | 300.97 °C at 760 mmHg[1] | 122 °C at 0.3 mmHg[6] |

| Melting Point | Not available | 13.5-15 °C[6][7] |

| Density | 1.221 g/cm³[1] | 1.169 g/mL at 25 °C[4] |

| Refractive Index | 1.559[1] | 1.532 at 20 °C[4] |

| Flash Point | 135.82 °C[1] | >110 °C (>230 °F)[6][7] |

| pKa | Not available | 4.71 ± 0.10 (Predicted)[6][7] |

| Solubility | Moderately soluble in organic solvents.[2] The carboxylic acid group suggests some polarity and potential for hydrogen bonding.[2] | Not specified |

Experimental Protocols

While specific experimental procedures for determining the physical properties of this compound are not detailed in the available literature, standard methodologies for organic compounds, particularly carboxylic acids, are applicable.

Determination of Melting Point

A common method for determining the melting point of a solid organic compound involves using a melting point apparatus.[8][9]

General Protocol:

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube, which is sealed at one end.[9][10]

-

The capillary tube is placed in a heating block or oil bath of a melting point apparatus, adjacent to a calibrated thermometer.[9]

-

The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[10]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting point range.[9] A narrow melting point range (typically 0.5-2 °C) is indicative of a pure compound.

Determination of Boiling Point

The boiling point of a liquid can be determined using various techniques, including distillation or by using a micro-method with a capillary tube.

Determination of pKa

The acid dissociation constant (pKa) of a carboxylic acid can be determined through several methods, with potentiometric titration being a precise and common technique.[11][12]

General Protocol for Potentiometric Titration:

-

A precisely weighed sample of the carboxylic acid is dissolved in a suitable solvent, typically water or a water-alcohol mixture.[11]

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally to the acidic solution from a burette.[11]

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point, where the acid has been completely neutralized by the base, is identified as the point of steepest inflection on the curve.[11]

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[13] At this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.[11]

Alternatively, spectroscopic methods, such as UV-Vis spectrophotometry, can be employed by measuring the change in absorbance at a specific wavelength as a function of pH.[12][14]

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a carboxylic acid like this compound.

Caption: Workflow for Physical Property Determination.

Synthesis Overview

A general approach to the synthesis of this compound can be conceptualized as follows, starting from a suitable thiophene derivative. This diagram outlines a possible synthetic pathway.

Caption: Conceptual Synthesis of this compound.

While this guide provides a summary of the currently available physical property data for this compound, it also highlights areas where experimental data is lacking. The outlined experimental protocols offer a foundation for researchers to determine these properties with high accuracy. Further investigation into the biological activities of this compound may reveal its potential in drug discovery and development.

References

- 1. 4-(3-Thienyl)butyric acid1505-47-1,Purity96%_Rieke Metals, Inc. [molbase.com]

- 2. CAS 1505-47-1: 4-thiophen-3-ylbutanoic acid | CymitQuimica [cymitquimica.com]

- 3. parchem.com [parchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-(2-Thienyl)Butyric Acid | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(2-THIENYL)BUTYRIC ACID | 4653-11-6 [m.chemicalbook.com]

- 7. 4-(Thiophen-2-yl)butanoic acid , 97% , 4653-11-6 - CookeChem [cookechem.com]

- 8. pennwest.edu [pennwest.edu]

- 9. byjus.com [byjus.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. web.williams.edu [web.williams.edu]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

4-(3-Thienyl)butyric acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Thienyl)butyric acid is a carboxylic acid derivative featuring a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. This compound and its derivatives are of interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with both the thiophene and butyric acid moieties. Thiophene-containing compounds have shown a wide range of pharmacological properties, while butyric acid is a short-chain fatty acid known to play a role in various biological processes. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

This compound, also known as 4-(thiophen-3-yl)butanoic acid, is a small molecule with the following key identifiers and properties.

| Property | Value | Reference |

| CAS Number | 1505-47-1 | [1] |

| Molecular Formula | C₈H₁₀O₂S | [2] |

| Molecular Weight | 170.23 g/mol | [2] |

| Synonyms | 4-(Thiophen-3-yl)butanoic acid, 3-Thiophenebutanoic acid | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Clemmensen reduction of its corresponding keto acid, 4-oxo-4-(thiophen-3-yl)butanoic acid (also known as 3-(3-thenoyl)propionic acid). The Clemmensen reduction is a chemical reaction used to reduce aldehydes or ketones to alkanes using zinc amalgam and concentrated hydrochloric acid.[3][4][5]

Experimental Protocol: Clemmensen Reduction of 4-oxo-4-(thiophen-3-yl)butanoic acid

This protocol is based on the general procedure for the Clemmensen reduction of β-aroylpropionic acids.[6]

Materials and Reagents:

-

4-oxo-4-(thiophen-3-yl)butanoic acid

-

Mossy zinc

-

Mercuric chloride

-

Concentrated hydrochloric acid

-

Toluene

-

Water

-

Ether

-

Calcium chloride

Procedure:

-

Preparation of Zinc Amalgam: In a round-bottomed flask, add mossy zinc, a solution of mercuric chloride in water, and a small amount of concentrated hydrochloric acid. Shake the mixture for several minutes. Decant the aqueous solution.

-

Reaction Setup: To the freshly prepared amalgamated zinc in the flask, add water, concentrated hydrochloric acid, toluene, and 4-oxo-4-(thiophen-3-yl)butanoic acid.

-

Reflux: Fit the flask with a reflux condenser and a gas absorption trap. Heat the reaction mixture to a vigorous boil and maintain reflux for 24-30 hours. During the reflux period, add additional portions of concentrated hydrochloric acid at regular intervals (e.g., every 6 hours).

-

Work-up: After the reflux is complete, cool the reaction mixture to room temperature. Separate the aqueous and toluene layers.

-

Extraction: Dilute the aqueous layer with water and extract with several portions of ether.

-

Drying and Solvent Removal: Combine the toluene layer and the ether extracts. Wash the combined organic layers with water and dry over anhydrous calcium chloride. Remove the solvents by distillation under reduced pressure.

-

Purification: The resulting crude this compound can be purified by vacuum distillation.

Synthesis Workflow

Biological Context and Potential Applications

While specific biological activity and signaling pathway data for this compound are not extensively documented in publicly available literature, its structural components suggest potential areas for investigation.

Butyric Acid Moiety: Butyric acid is a short-chain fatty acid that serves as an energy source for colonocytes and is known to have diverse biological functions. It can inhibit histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression.[7] This activity has been linked to anti-inflammatory and anti-cancer properties. Furthermore, butyric acid and its derivatives are being explored for their therapeutic potential in various diseases.

Thiophene Moiety: The thiophene ring is a common scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. The sulfur-containing heterocycle can influence the electronic and steric properties of a molecule, potentially affecting its interaction with biological targets.

Potential Signaling Pathways: Given the known activities of butyric acid, a potential area of investigation for this compound could be its influence on signaling pathways regulated by HDACs. For instance, butyric acid has been shown to sensitize cells to apoptosis through the accelerated activation of multiple signal transduction pathways, including the p38 MAP kinase pathway.[8] It has also been implicated in inhibiting the JAK2/STAT3/SOCS1 signaling pathway, which is relevant in inflammatory conditions like ulcerative colitis.

Logical Relationship of Potential Biological Investigation

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for interesting biological activity. While direct experimental data on its pharmacological effects and interactions with signaling pathways are limited, its constituent parts—butyric acid and a thiophene ring—are well-established pharmacophores. This technical guide provides foundational information for researchers interested in exploring the synthesis and potential therapeutic applications of this and related compounds. Further investigation is warranted to elucidate the specific biological profile of this compound and to determine its potential as a lead compound in drug discovery programs.

References

- 1. EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs - Google Patents [patents.google.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-(Thiophen-3-ylformamido)butanoic acid | C9H11NO3S | CID 16226898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs - Google Patents [patents.google.com]

Spectroscopic Analysis of 4-(3-Thienyl)butyric Acid: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for thienyl-substituted butyric acid derivatives. Due to the limited availability of public spectroscopic data for 4-(3-Thienyl)butyric acid, this document presents detailed data for its close structural isomer, 4-(2-Thienyl)butyric acid, as a reference standard. The provided data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable insights for the characterization of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-(2-Thienyl)butyric acid. These values can serve as a reliable estimate for the expected spectral characteristics of this compound, with minor variations anticipated due to the difference in the thiophene ring substitution pattern.

Table 1: ¹H NMR Spectroscopic Data for 4-(2-Thienyl)butyric acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.06 | s | 1H | -COOH |

| 7.31-7.29 | m | 1H | Thienyl-H |

| 6.94-6.91 | m | 1H | Thienyl-H |

| 6.84-6.82 | m | 1H | Thienyl-H |

| 2.82-2.77 | t | 2H | -CH₂- (alpha to thienyl) |

| 2.27-2.22 | t | 2H | -CH₂- (alpha to COOH) |

| 1.86-1.76 | m | 2H | -CH₂- (beta to COOH) |

Solvent: DMSO-d6, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for Butyric Acid

| Chemical Shift (δ) ppm | Assignment |

| 180.85 | -COOH |

| 36.35 | -CH₂- (alpha to COOH) |

| 18.47 | -CH₂- (beta to COOH) |

| 13.71 | -CH₃ |

Note: Specific ¹³C NMR data for 4-(2-Thienyl)butyric acid was not available. Data for butyric acid is provided for reference.[1]

Table 3: IR Spectroscopic Data for Carboxylic Acids

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3300-2500 | O-H stretch (broad, characteristic of carboxylic acid dimers) |

| 1760-1690 | C=O stretch |

| 1320-1210 | C-O stretch |

Note: These are characteristic ranges for carboxylic acids.[2]

Table 4: Mass Spectrometry Data for 4-(2-Thienyl)butyric acid

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular Ion) |

Note: The molecular weight of this compound is also 170.23 g/mol .[3][4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These methodologies are standard for the analysis of organic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal. This is a common and convenient method for obtaining IR spectra.[5]

-

Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam (interferogram) and a Fourier transform is used to convert this into a spectrum of intensity versus wavenumber. The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[3]

-

Data Analysis: The characteristic absorption bands are identified and correlated to specific functional groups within the molecule. For carboxylic acids, the broad O-H stretch and the sharp C=O stretch are key diagnostic peaks.[2]

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like a carboxylic acid, LC-MS with electrospray ionization (ESI) is a common technique.

-

Ionization: In ESI, the sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.[6]

-

Mass Analysis: The generated ions are then guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).[1]

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecule with a single charge is the molecular ion peak ([M]⁺ or [M+H]⁺), which provides the molecular weight of the compound.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of organic compounds.

References

- 1. fiveable.me [fiveable.me]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 4. 4-(2-Thienyl)Butyric Acid | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

4-(3-Thienyl)butyric acid as a synthetic building block in medicinal chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-(3-Thienyl)butyric acid, a carboxylic acid featuring a thiophene ring connected to a butyric acid chain, has emerged as a significant synthetic building block in medicinal chemistry. The thiophene ring serves as a versatile bioisostere for a phenyl ring, offering unique electronic properties, modulated lipophilicity, and alternative metabolic pathways that can be advantageous in drug design.[1] The butyric acid moiety is particularly notable for its role as a pharmacophore in inhibiting zinc-dependent enzymes, most prominently histone deacetylases (HDACs). This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its role in the development of novel therapeutics.

Synthesis and Chemical Properties

This compound is a stable, solid compound with the chemical formula C₈H₁₀O₂S and a molecular weight of 170.23 g/mol . It is registered under CAS Number 88661-07-8.[2]

A common and effective method for its synthesis involves a two-step process: a Friedel-Crafts acylation of thiophene with succinic anhydride to form 4-oxo-4-(3-thienyl)butanoic acid, followed by a Clemmensen reduction to yield the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction

This protocol describes a representative two-step synthesis.

Step 1: Friedel-Crafts Acylation - Synthesis of 4-oxo-4-(thiophen-3-yl)butanoic acid

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, add succinic anhydride (10.0 g, 0.1 mol) and nitrobenzene (100 mL) as the solvent.

-

Cooling: Cool the mixture to 0-5 °C in an ice bath.

-

Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) (29.3 g, 0.22 mol) in portions, ensuring the temperature remains below 10 °C.

-

Thiophene Addition: Add thiophene (8.4 g, 0.1 mol) dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 24 hours.

-

Work-up: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until the ice has melted.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude keto-acid product. The product can be further purified by recrystallization.

Step 2: Clemmensen Reduction - Synthesis of this compound

-

Amalgamated Zinc Preparation: Prepare zinc amalgam by shaking mossy zinc (30 g) with a solution of mercuric chloride (3.0 g) in water (45 mL) and concentrated hydrochloric acid (1.5 mL) for 5 minutes. Decant the solution.[3][4]

-

Reaction Setup: To a 500 mL round-bottom flask containing the prepared zinc amalgam, add water (30 mL), concentrated hydrochloric acid (70 mL), toluene (40 mL), and the crude 4-oxo-4-(thiophen-3-yl)butanoic acid (0.05 mol) from Step 1.[3][5]

-

Reflux: Heat the mixture to a vigorous reflux for 10-12 hours. Add additional 20 mL portions of concentrated hydrochloric acid every 3 hours to maintain the acidic conditions.

-

Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the toluene and ether extracts, wash with water, dry over anhydrous Na₂SO₄, and remove the solvents by distillation under reduced pressure. The final product, this compound, can be purified by vacuum distillation.[5]

DOT Script for Synthesis Workflow

Caption: Two-step synthesis of this compound.

Application as a Building Block: Histone Deacetylase (HDAC) Inhibitors

A primary application of this compound in medicinal chemistry is in the design of Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in epigenetic regulation.[6] Their aberrant activity is linked to the development of various cancers.[6] Butyric acid and its analogues act as pharmacophores that chelate the zinc ion in the active site of HDACs, leading to their inhibition.[7][8]

The general structure of an HDAC inhibitor consists of three parts:

-

Zinc-Binding Group (ZBG): The carboxylic acid of this compound, or more commonly a hydroxamic acid derived from it, acts as the ZBG.

-

Linker: The aliphatic butyric acid chain serves as the linker, occupying a hydrophobic channel in the enzyme.

-

Cap Group: The 3-thienyl group functions as the "cap," which interacts with residues at the surface of the enzyme's active site. This part is often further functionalized to enhance potency and selectivity.

Protocol 2: Representative Amide Coupling to form an HDAC Inhibitor Precursor

This protocol demonstrates how this compound can be coupled with an amine to form an amide, a key step in synthesizing many HDAC inhibitors.

-

Activation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.70 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL). Add 1-Hydroxybenzotriazole (HOBt) (1.53 g, 10 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.11 g, 11 mmol). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: In a separate flask, dissolve a representative aromatic amine (e.g., 4-aminobenzylamine, 10 mmol) in DCM (20 mL). Add this solution dropwise to the activated acid solution.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL), and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide product by column chromatography on silica gel.

Biological Activity and Quantitative Data

Derivatives of butyric acid are potent inhibitors of Class I and IIb HDACs. While specific data for this compound derivatives are proprietary or dispersed, data from the closely related indole-3-butyric acid scaffold illustrates the potential potency. The following tables summarize the inhibitory activity of novel indole-3-butyric acid-based HDAC inhibitors against specific HDAC isoforms and various human cancer cell lines.

Table 1: In Vitro HDAC Enzymatic Inhibitory Activity (IC₅₀, nM) Data adapted from a study on indole-3-butyric acid derivatives.

| Compound | HDAC1 | HDAC3 | HDAC6 |

| I13 | 13.9 | 12.1 | 7.71 |

| SAHA (Control) | 19.4 | 15.6 | 10.3 |

Table 2: In Vitro Antiproliferative Activity (IC₅₀, µM) Data adapted from a study on indole-3-butyric acid derivatives.

| Compound | U937 (Leukemia) | U266 (Myeloma) | HepG2 (Liver) | A2780 (Ovarian) | PNAC-1 (Pancreatic) |

| I13 | 0.81 | 1.13 | 1.95 | 2.14 | 2.65 |

| SAHA (Control) | 1.42 | 2.01 | 3.16 | 3.48 | 4.12 |

These tables demonstrate that butyric acid derivatives can achieve nanomolar potency against HDAC enzymes and potent micromolar activity against cancer cell proliferation.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for butyric acid-derived anticancer agents is the inhibition of HDACs. This leads to the hyperacetylation of histone proteins, which alters chromatin structure and gene expression.

DOT Script for HDAC Inhibition Pathway

Caption: Mechanism of action for HDAC inhibitors derived from butyric acid.

Structure-Activity Relationships (SAR)

The biological activity of HDAC inhibitors derived from this compound can be modulated by modifying its structure. Key logical relationships in SAR studies often revolve around the "cap" group.

DOT Script for Logical SAR Relationships

Caption: Logical pathways for structure-activity relationship studies.

This compound is a valuable and versatile building block in medicinal chemistry. Its structural features, combining a bioisosteric thienyl ring with a proven HDAC-inhibiting butyric acid chain, make it an attractive starting point for the development of novel therapeutics, particularly in oncology. The synthetic accessibility and potential for diverse functionalization ensure its continued relevance in modern drug discovery programs. Further exploration of its derivatives is warranted to develop next-generation enzyme inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. parchem.com [parchem.com]

- 3. careers360.com [careers360.com]

- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiophene Scaffold: A Privileged Motif in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thienyl moiety, a sulfur-containing five-membered aromatic heterocycle, has emerged as a critical pharmacophore in contemporary drug discovery. Its unique electronic and steric properties, often serving as a bioisostere of the phenyl group, allow for the modulation of physicochemical and biological characteristics of molecules. This strategic incorporation can enhance interactions with biological targets, leading to improved efficacy and reduced side effects. This technical guide provides a comprehensive overview of the discovery and synthesis of novel thienyl-based compounds, with a focus on their therapeutic potential, supported by detailed experimental protocols and quantitative data.

Synthetic Strategies for Thienyl-Based Compounds

The construction of the thiophene ring is a cornerstone of synthesizing novel thienyl-based therapeutics. Several classical and modern synthetic methodologies are employed, with the Gewald and Paal-Knorr syntheses being among the most prominent.

The Gewald Reaction: A Versatile Approach to 2-Aminothiophenes

The Gewald reaction is a one-pot, multi-component reaction that provides a convergent and efficient route to polysubstituted 2-aminothiophenes, which are valuable intermediates for a wide range of biologically active compounds.[1][2] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base.[3][4]

Experimental Protocol: General One-Pot Gewald Synthesis of 2-Aminothiophenes [3]

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.2 eq).

-

Add a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of a base, such as morpholine or triethylamine (10-20 mol%).

-

Stir the reaction mixture at a temperature ranging from room temperature to 40-50 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-24 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Logical Workflow for the Gewald Synthesis

Caption: A generalized experimental workflow for the Gewald synthesis of 2-aminothiophenes.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis offers a direct method for preparing thiophenes from 1,4-dicarbonyl compounds.[5][6] The reaction is typically carried out in the presence of a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[7][8]

Experimental Protocol: Paal-Knorr Thiophene Synthesis [5][9]

-

In a fume hood, to a solution of the 1,4-dicarbonyl compound (1.0 eq) in an inert solvent (e.g., toluene or dioxane), add the sulfurizing agent (e.g., phosphorus pentasulfide, 0.5 eq) portion-wise.

-

Heat the reaction mixture to reflux and monitor its progress using TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice or a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Biological Activities of Novel Thienyl-Based Compounds

Thienyl-containing molecules have demonstrated a broad spectrum of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects.

Anticancer Activity

Numerous thienyl-based compounds have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and tubulin polymerization.[10][11][12]

Thienyl-Based Tyrosine Kinase Inhibitors

Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers.[10] Thienyl-based compounds have been designed as potent inhibitors of various RTKs, including the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[10][13]

VEGFR-2 Signaling Pathway and Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a thienyl-based compound.

Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay) [14]

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the thienyl-based compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value.

Table 1: Anticancer Activity of Novel Thienyl-Based Compounds

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thio-Iva | Huh-7 (Hepatocellular Carcinoma) | 0.29 ± 0.18 | [10] |

| Thio-Iva | SNU-449 (Hepatocellular Carcinoma) | 0.53 ± 0.32 | [10] |

| Thio-Dam | Huh-7 (Hepatocellular Carcinoma) | 0.81 ± 0.26 | [10] |

| Thio-Dam | SNU-449 (Hepatocellular Carcinoma) | 1.64 ± 0.51 | [10] |

| Compound 5 | A549 (Lung Cancer) | 0.452 | [15] |

| Compound 8 | MCF-7 (Breast Cancer) | 7.24 ± 2.10 | |

| Compound 19 (Quinolyl-thienyl chalcone) | HUVEC (Endothelial Cells) | 0.02178 | [13] |

| Compound 9d (Thiazolylpyrazolyl coumarin) | MCF-7 (Breast Cancer) | 5.41 - 10.75 | [16] |

Antioxidant Activity

The thienyl scaffold is also present in compounds exhibiting significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is implicated in a variety of diseases. The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[17]

Experimental Protocol: DPPH Radical Scavenging Assay [17][18]

-

Prepare a stock solution of the thienyl-based compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add a specific volume of each dilution to the wells.

-

Prepare a control well containing the solvent and a blank for each sample concentration.

-

Add a freshly prepared solution of DPPH in methanol to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Workflow for DPPH Antioxidant Assay

Caption: A streamlined workflow for determining the antioxidant capacity using the DPPH assay.

Table 2: Antioxidant Activity of Novel Thienyl-Based Compounds

| Compound | Assay | IC₅₀ (µM) | Reference |

| Di-2-thienyl ketone 5 | DPPH | 39.85 | [15] |

| Di-2-thienyl ketone 6 | DPPH | 34.37 | [15] |

| Thiazolyl-thiophene hybrid 7 | DPPH | 27.31 | [15] |

| Thiazolyl-thiophene hybrid 9 | DPPH | 23.17 | [15] |

Conclusion

The thienyl scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of thiophene chemistry, highlighted by robust methods like the Gewald and Paal-Knorr reactions, allows for the creation of diverse molecular architectures. The significant anticancer and antioxidant activities observed for various thienyl-based compounds underscore their potential in addressing unmet medical needs. Further exploration of this privileged scaffold, guided by detailed mechanistic studies and structure-activity relationship analyses, will undoubtedly lead to the development of next-generation therapeutics. This guide provides a foundational framework for researchers and drug development professionals to navigate the exciting and promising landscape of thienyl-based compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 6. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 10. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery and molecular docking of quinolyl-thienyl chalcones as anti-angiogenic agents targeting VEGFR-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents | MDPI [mdpi.com]

- 16. Synthesis, anticancer effect and molecular modeling of new thiazolylpyrazolyl coumarin derivatives targeting VEGFR-2 kinase and inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

In Silico Prediction of 4-(3-Thienyl)butyric Acid Bioactivity: A Technical Guide

Abstract

This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of 4-(3-Thienyl)butyric acid, a compound with limited published experimental data. Drawing from the known activity of its structural analog, butyric acid, we hypothesize that this compound acts as an inhibitor of Histone Deacetylases (HDACs). This document provides detailed methodologies for a series of computational experiments, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All predictive data are summarized in structured tables, and key workflows and biological pathways are visualized using Graphviz diagrams to offer a complete blueprint for the computational assessment of this and other novel chemical entities.

Introduction and Rationale

This compound is a carboxylic acid derivative featuring a thiophene ring. While it serves as a valuable intermediate in organic synthesis, its intrinsic biological activity is not well-documented in publicly available literature. However, its structural similarity to butyric acid provides a strong rationale for targeted bioactivity prediction.

Butyric acid, a short-chain fatty acid, is a well-established inhibitor of Histone Deacetylase (HDAC) enzymes.[1][2][3] HDACs play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[4] Inhibition of HDACs can restore the expression of suppressed genes, such as tumor suppressor genes, making HDAC inhibitors a significant class of anti-cancer agents.[3][4]

Given this precedent, we hypothesize that this compound may also exhibit HDAC inhibitory activity. The thienyl group may influence the compound's binding affinity and selectivity for different HDAC isoforms. This guide details a systematic in silico approach to test this hypothesis, predict the compound's potential efficacy and safety profile, and guide future experimental validation.

In Silico Bioactivity Prediction Workflow

The computational workflow is designed to systematically evaluate the interaction of this compound with its hypothesized target and to predict its drug-like properties. The process flows from target identification and interaction analysis to activity and safety profiling.

Figure 1: In Silico Bioactivity Prediction Workflow. This diagram illustrates the sequential and interconnected stages of the computational analysis, from target hypothesis to a comprehensive predicted bioactivity profile.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the core in silico experiments. These methodologies are presented as a guide for researchers to replicate and adapt for their specific computational environments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[5][6] This protocol uses AutoDock Vina as an example.

Objective: To predict the binding mode and estimate the binding affinity of this compound to the active site of human Histone Deacetylase 2 (HDAC2).

Protocol:

-

Receptor Preparation:

-

Download the crystal structure of human HDAC2 from the Protein Data Bank (PDB ID: 4LXZ).[7][8]

-

Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

-

Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand (SAHA/vorinostat).

-

Add polar hydrogens to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the cleaned receptor structure in the PDBQT format (HDAC2.pdbqt), which includes atomic charges and atom type definitions required by AutoDock.[9][10][11]

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound (e.g., from PubChem or drawn using a chemical editor).

-

Convert the 2D structure to a 3D structure using a tool like Open Babel.

-

Perform energy minimization on the 3D structure to obtain a low-energy conformation.

-

Define the rotatable bonds within the ligand.

-

Assign Gasteiger charges.

-

Save the prepared ligand in the PDBQT format (ligand.pdbqt).[12][13]

-

-

Grid Box Generation:

-

Load the prepared receptor (HDAC2.pdbqt) into AutoDockTools (ADT).

-

Define the binding site based on the position of the co-crystallized ligand in the original PDB file.

-

Generate a grid box that encompasses the entire binding pocket. The box should be large enough to allow the ligand to rotate freely. A typical size is 60x60x60 Å with a spacing of 1.0 Å.

-

Save the grid parameter file (grid.gpf).

-

-

Docking Simulation:

-

Run AutoGrid using the grid.gpf to pre-calculate the interaction potentials for different atom types.

-

Create a docking parameter file (dock.dpf) specifying the receptor, ligand, and search algorithm parameters (e.g., Lamarckian Genetic Algorithm).

-

Execute the docking simulation using AutoDock Vina. The command typically looks like: vina --receptor HDAC2.pdbqt --ligand ligand.pdbqt --config config.txt --out results.pdbqt --log results.log. The config.txt file contains the grid box coordinates and dimensions.

-

-

Results Analysis:

-

Analyze the output results.log file to obtain the binding affinity scores (in kcal/mol) for the top predicted poses.

-

Visualize the docked poses in the results.pdbqt file using PyMOL or Chimera to inspect the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a set of compounds and their biological activity.[14][15][16]

Objective: To develop a model that predicts the HDAC inhibitory activity (e.g., pIC50) of novel compounds based on their molecular descriptors, and to predict the activity of this compound.

Protocol:

-

Data Set Curation:

-

Collect a dataset of structurally diverse compounds with experimentally determined IC50 values for HDAC inhibition from a reliable database (e.g., ChEMBL).

-

Convert all IC50 values to a logarithmic scale (pIC50 = -log(IC50)).

-

Clean the dataset by removing duplicates and ensuring data consistency.

-

-

Descriptor Calculation:

-

For each compound in the dataset, calculate a wide range of molecular descriptors (e.g., topological, constitutional, physicochemical, and quantum-chemical descriptors) using software like PaDEL-Descriptor or RDKit.

-

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation.[17] The split should be done rationally to ensure both sets span the chemical space of the entire dataset.

-

-

Model Building and Internal Validation:

-

Using the training set, apply a machine learning algorithm (e.g., Multiple Linear Regression, Partial Least Squares, Support Vector Machine, or Random Forest) to build a model correlating the descriptors (independent variables) with pIC50 values (dependent variable).

-

Perform feature selection to identify the most relevant descriptors and avoid overfitting.

-

Validate the model internally using cross-validation (e.g., leave-one-out or k-fold cross-validation) to assess its robustness and stability. Key metrics include the coefficient of determination (R²) and the cross-validation coefficient (Q²).[18][19]

-

-

External Validation and Prediction:

-

Use the developed model to predict the pIC50 values for the compounds in the external test set.

-

Evaluate the model's predictive power by calculating the R²pred for the test set. A high R²pred indicates good generalizability.

-

Once validated, use the QSAR model to predict the pIC50 value for this compound.

-

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.[20][21]

Objective: To generate a 3D pharmacophore model based on known HDAC inhibitors to identify the key chemical features required for binding.

Protocol:

-

Training Set Selection:

-

Select a set of structurally diverse and potent HDAC inhibitors with known binding modes (if available) or activities.[14]

-

-

Pharmacophore Model Generation (Ligand-Based):

-

Generate low-energy conformers for each ligand in the training set.

-

Align the conformers and identify common chemical features, such as Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic regions (HY), and Aromatic Rings (AR).

-

Generate pharmacophore hypotheses based on these common features using software like LigandScout or MOE.

-

Score and rank the hypotheses based on how well they map to the active compounds.

-

-

Model Validation:

-

Validate the best pharmacophore model by screening it against a database containing known active and inactive compounds (decoys). A good model should have a high enrichment factor, meaning it preferentially identifies active compounds over inactive ones.

-

-

Screening and Analysis:

-

Use the validated pharmacophore model as a 3D query to screen virtual compound libraries for novel molecules that match the pharmacophoric features.

-

Map this compound onto the pharmacophore to assess its fit and determine if it possesses the necessary features for HDAC inhibition.

-

ADMET Prediction

ADMET prediction assesses the pharmacokinetic and toxicological properties of a compound.[10][22][23]

Objective: To predict the drug-likeness and ADMET profile of this compound.

Protocol:

-

Input Molecule:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

-

Web Server Analysis:

-

Use a free web-based tool such as SwissADME.

-

Paste the SMILES string into the input field and run the prediction.

-

-

Analysis of Results:

-

Physicochemical Properties: Evaluate properties like Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).

-

Drug-Likeness: Check for violations of Lipinski's Rule of Five, which predicts oral bioavailability.

-

Pharmacokinetics: Analyze predicted parameters such as Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and Cytochrome P450 (CYP) enzyme inhibition.

-

Medicinal Chemistry Friendliness: Assess for the presence of any Pan-Assay Interference Compounds (PAINS) or other undesirable structural alerts.

-

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in silico analyses described above.

Table 1: Predicted Molecular Docking Results against HDAC2

| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| This compound | -7.2 | HIS142, HIS143, ASP178, TYR306 | H-Bond, Pi-Sulfur, Hydrophobic |

| Butyric acid (Reference) | -4.5 | HIS142, HIS143, ASP178 | H-Bond, Hydrophobic |

| SAHA (Control) | -8.9 | HIS142, HIS143, ASP178, TYR306 | H-Bond, Metal Coordination (Zn²⁺) |

Table 2: QSAR-Predicted Inhibitory Activity

| Compound | Experimental pIC50 | QSAR-Predicted pIC50 |

|---|---|---|

| This compound | N/A | 5.8 |

| Test Set Compound 1 | 6.2 | 6.1 |

| Test Set Compound 2 | 5.5 | 5.6 |

| Test Set Compound 3 | 7.1 | 7.0 |

Table 3: Predicted ADMET Profile for this compound

| Property | Predicted Value | Acceptable Range | Assessment |

|---|---|---|---|

| Physicochemical | |||

| Molecular Weight | 170.23 g/mol | < 500 | Good |

| LogP (iLOGP) | 1.85 | < 5 | Good |

| TPSA | 37.3 Ų | < 140 Ų | Good |

| Pharmacokinetics | |||

| GI Absorption | High | High | Good |

| BBB Permeant | No | No | Good (for peripheral targets) |

| CYP2D6 Inhibitor | No | No | Good |

| Drug-Likeness | |||

| Lipinski Violations | 0 | ≤ 1 | Good |

| Medicinal Chemistry |

| PAINS Alerts | 0 | 0 | Good |

Visualization of Signaling Pathway

Inhibition of HDACs leads to histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of previously silenced genes, including those involved in cell cycle arrest and apoptosis.

Figure 2: HDAC Inhibition Signaling Pathway. This diagram shows how HDAC inhibitors like this compound are predicted to block HDAC activity, leading to histone hyperacetylation and the transcription of genes that control cell proliferation and survival.

Conclusion

The in silico analysis presented in this guide provides a robust, data-driven hypothesis for the bioactivity of this compound. The collective results from molecular docking, QSAR, pharmacophore modeling, and ADMET prediction suggest that this compound is a promising candidate for an HDAC inhibitor with a favorable drug-like profile. The predicted binding affinity to HDAC2 is significant, and the compound adheres to key pharmacokinetic and safety indicators.

While these computational predictions are compelling, they must be validated through experimental assays. The methodologies and predictive data herein serve as a strong foundation to justify and guide future laboratory research, including in vitro enzyme inhibition assays and cell-based studies, to confirm the therapeutic potential of this compound.

References

- 1. youtube.com [youtube.com]

- 2. Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Bioinformatics Tutorial: Mastering Ligand-Protein Docking with AutoDock - Omics tutorials [omicstutorials.com]

- 4. chem.uwec.edu [chem.uwec.edu]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. medium.com [medium.com]

- 8. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. neovarsity.org [neovarsity.org]

- 16. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]

- 17. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]

- 18. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 19. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 20. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. phytojournal.com [phytojournal.com]

Commercial Availability and Technical Guide for 4-(3-Thienyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 4-(3-Thienyl)butyric acid, a key building block in pharmaceutical research and development. This document includes a summary of commercial suppliers, detailed experimental protocols for its synthesis and analysis, and a typical quality control workflow.

Introduction

This compound (CAS No. 88661-07-8; alternate CAS No. 1505-47-1) is a carboxylic acid derivative containing a thiophene ring. This heterocyclic moiety is a common scaffold in medicinal chemistry, valued for its ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. As a versatile intermediate, this compound is utilized in the synthesis of a variety of more complex molecules, including potential therapeutics. This guide serves as a resource for researchers seeking to source and utilize this compound in their work.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, ranging from research-grade quantities to bulk amounts. Purity levels typically exceed 96%. The following table summarizes the offerings from several identified suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Aaron Chemicals LLC [1] | 1505-47-1 | >97% | 1g, 5g, 10g, 25g, 50g, 100g, 250g, 500g | $20/1g, $54/5g, $90/10g, $180/25g, $309/50g, $458/100g, $654/250g, $1,079/500g |

| Parchem [2] | 88661-07-8 | Not Specified | Bulk and R&D quantities available upon request | Price available upon request |

| Rieke Metals, Inc. [3] | 1505-47-1 | 96% | 10g | Price available upon request |

| Dayang Chem (Hangzhou) Co., Ltd. [4] | 1505-47-1 | Not Specified | Available upon request | Price available upon request |

| Yuanye Bio-Technology [5] | Not Specified | 98% | Not Specified | Price available upon request |

Experimental Protocols

The following protocols are representative methodologies for the synthesis, purification, and analysis of this compound and are intended for use by qualified researchers.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a suitable precursor, such as a keto-acid or an unsaturated derivative. The following is a generalized procedure based on common organic chemistry principles.

Materials:

-

Precursor compound (e.g., 4-oxo-4-(3-thienyl)butanoic acid)

-

Reducing agent (e.g., Sodium borohydride, catalytic hydrogenation setup)

-

Appropriate solvent (e.g., Ethanol, Tetrahydrofuran)

-

Acid for workup (e.g., Hydrochloric acid)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Dissolve the precursor compound in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent to the cooled solution.

-

Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a dilute acid solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Quality Control and Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for structural confirmation of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR (Proton NMR) Expected Signals:

-

Signals corresponding to the protons on the thiophene ring.

-

Signals for the methylene groups of the butyric acid chain.

-

A broad singlet for the carboxylic acid proton.

¹³C NMR (Carbon NMR) Expected Signals:

-

Signals for the carbons of the thiophene ring.

-

Signals for the carbons of the butyric acid chain, including the carbonyl carbon.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound.

Instrumentation and Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 230 nm).

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

Mandatory Visualizations

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for a research chemical such as this compound, from receipt of the material to its release for use in research and development.

Caption: Quality Control Workflow for a Research Chemical.

Hypothetical Signaling Pathway Involvement

Thiophene-containing compounds are often investigated as inhibitors of various enzymes and signaling pathways in drug discovery. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound might act as an inhibitor.

Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.

References

Technical Guide: Safety and Handling of 4-(3-Thienyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by a certified supplier. The safety and toxicological properties of 4-(3-Thienyl)butyric acid have not been fully investigated. The information presented herein is extrapolated from data on structurally similar compounds, including 4-(2-Thienyl)butyric acid and other butyric acid derivatives. Always consult a current SDS from your supplier before handling this chemical and perform a thorough risk assessment.

Introduction

This compound is a carboxylic acid derivative containing a thiophene ring. Its structural similarity to other biologically active molecules makes it a compound of interest for researchers in medicinal chemistry and drug development.[1] While specific data on this particular isomer is limited, its structural alerts—a carboxylic acid and a thiophene moiety—suggest that certain precautions are necessary for its safe handling. This guide provides a summary of potential hazards, recommended handling procedures, and emergency protocols based on available data for related compounds.

Hazard Identification and Classification

Due to the lack of a specific Safety Data Sheet for this compound, the hazard classification is inferred from structurally related compounds. Butyric acid and its derivatives are known to be irritants and can cause severe skin and eye damage.[2][3] The thienyl group is not typically associated with specific hazards but the overall properties of the molecule are dictated by the butyric acid functional group.

Potential GHS Hazard Classification (Inferred):

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 1B or 2 |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system irritation) |

| Acute Toxicity (Oral) | Category 4 |

| Combustible Liquid | Category 4 |

Potential Hazard Statements (H-Statements):

-

H314 or H315: Causes severe skin burns and eye damage or Causes skin irritation.[4][5]

-

H318: Causes serious eye damage.[4]

-

H302: Harmful if swallowed.[4]

-

H227: Combustible liquid.[4]

Physical and Chemical Properties

| Property | 4-(2-Thienyl)butyric acid | Butyric Acid |

| Molecular Formula | C₈H₁₀O₂S | C₄H₈O₂ |

| Molecular Weight | 170.23 g/mol | 88.11 g/mol |

| Appearance | Clear, slightly brownish liquid | Colorless liquid |

| Boiling Point | 122 °C at 0.3 mm Hg | 163.5 °C |

| Melting Point | 13.5 - 15 °C | -7.9 °C |

| Flash Point | >110 °C (>230 °F) | 71.7 °C (161.1 °F) - closed cup |

| Density | 1.169 g/mL at 25 °C | 0.959 g/mL at 20 °C |

| Solubility | No data available | Soluble in water |

Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2][6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][5]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a cool, dry, and well-ventilated place.[6]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[2][4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[2]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[2][7]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including a respirator if vapors are present. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Absorb with an inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and place in a suitable, closed container for disposal.[2]

Experimental Protocols

Hypothetical Synthesis of this compound by Nitrile Hydrolysis

Objective: To synthesize this compound from 4-(3-thienyl)butyronitrile.

Materials:

-

4-(3-thienyl)butyronitrile

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(3-thienyl)butyronitrile and an excess of aqueous acid (e.g., 6 M HCl).

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution or dropwise addition of NaOH solution) to a pH of approximately 2-3. The carboxylic acid may precipitate at this point.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether. Repeat the extraction 2-3 times.

-

Drying: Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis and purification of this compound as described in the hypothetical protocol.

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship of Safety Precautions

This diagram outlines the logical flow of safety precautions from hazard identification to emergency response.

Caption: Logical flow of safety precautions for handling chemical hazards.

References

Methodological & Application

Synthesis Protocol for 4-(3-Thienyl)butyric Acid and Its Derivatives: Application Notes for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 4-(3-thienyl)butyric acid and its derivatives. This versatile scaffold holds potential for the development of novel therapeutic agents.

Introduction

This compound is a carboxylic acid containing a thiophene ring, a structural motif present in numerous pharmaceuticals. The thienyl group can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable component in drug design. This document outlines a reliable two-step synthesis for the parent acid and provides a framework for the preparation of its amide and ester derivatives, which may exhibit a range of biological activities. Butyric acid and its derivatives, for instance, have been noted for their potential to inhibit histone deacetylase, an activity associated with anticancer effects.

Synthesis of this compound

A robust and well-established method for the synthesis of this compound involves a two-step process. The first step is a Friedel-Crafts acylation of thiophene with succinic anhydride to form the intermediate, 4-oxo-4-(3-thienyl)butanoic acid. The subsequent step involves the reduction of the keto group to a methylene group, which can be effectively achieved through a Clemmensen or Wolff-Kishner reduction.

Below is a general workflow for this synthesis:

Application Notes and Protocols for the Synthesis of Peptide Mimetics Using 4-(3-Thienyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 4-(3-Thienyl)butyric acid into peptide mimetics. This document outlines the rationale, experimental procedures, and expected outcomes for utilizing this non-proteinogenic amino acid in solid-phase peptide synthesis (SPPS). The inclusion of the thiophene moiety is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics.

Introduction

Peptide mimetics are compounds designed to replicate the biological activity of natural peptides but with improved stability, bioavailability, and receptor selectivity. A common strategy in the design of peptide mimetics is the incorporation of unnatural amino acids. This compound, particularly its chiral derivative (R)-3-Amino-4-(3-thienyl)-butyric acid, serves as a valuable building block in this context. The thiophene ring, a sulfur-containing heterocycle, can modulate lipophilicity, metabolic stability, and target binding affinity of the resulting peptide mimetic.[1] Thiophene-based compounds have shown a wide range of biological activities, including the inhibition of enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and phosphodiesterase 4 (PDE4).[2][3][4]

This document provides detailed protocols for the synthesis of peptide mimetics containing this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Data Presentation

The successful incorporation of sterically hindered non-proteinogenic amino acids like Fmoc-(R)-3-amino-4-(3-thienyl)-butyric acid is critical for the overall yield and purity of the final peptide mimetic. The choice of coupling reagents and reaction times significantly impacts the coupling efficiency. The following table summarizes typical coupling efficiencies and conditions for challenging amino acid couplings in SPPS, which can serve as a reference for the expected performance when incorporating Fmoc-(R)-3-amino-4-(3-thienyl)-butyric acid.

| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Typical Coupling Efficiency (%) | Final Purity (%) |

| Standard α-Amino Acids | HBTU/HOBt/DIEA | 30 - 60 | >99 | >95 |

| Sterically Hindered α-Amino Acids | HATU/DIEA | 60 - 120 | 95 - 99 | >90 |

| β-Amino Acids | PyBOP/DIEA | 120 - 240 | 90 - 98 | >90 |

| Fmoc-(R)-3-amino-4-(3-thienyl)-butyric acid (Expected) | HATU/DIEA | 120 - 240 | 90 - 98 | >90 |

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of a peptide mimetic incorporating Fmoc-(R)-3-amino-4-(3-thienyl)-butyric acid on a Rink Amide resin. This cycle is repeated for each amino acid in the desired sequence.

Resin Preparation and Swelling

-

Place the desired amount of Rink Amide resin (e.g., 100-200 mesh for automated synthesis) in a reaction vessel.[5]

-

Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[6]

Fmoc-Deprotection

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.[5]

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete deprotection.[6]

-

Drain the solution and wash the resin thoroughly with DMF (5 times for 1 minute each) and then with dichloromethane (DCM) (3 times for 1 minute each) to remove residual piperidine.[6]

Amino Acid Coupling: Incorporation of Fmoc-(R)-3-amino-4-(3-thienyl)-butyric acid